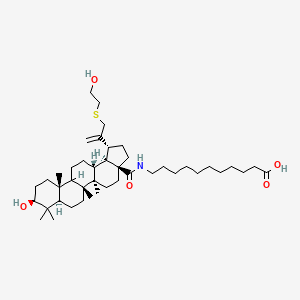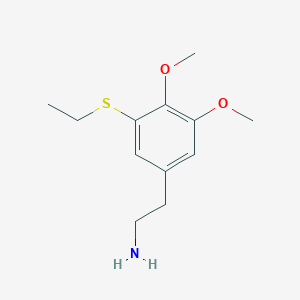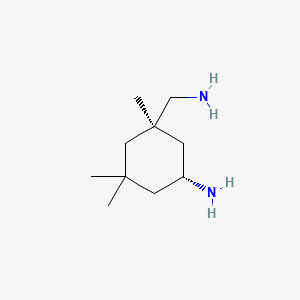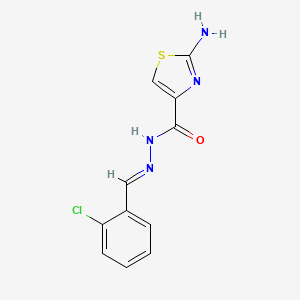
(E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, an amino group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide typically involves the condensation of 2-amino-4-thiazolecarboxylic acid with (2-chlorophenyl)methylenehydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenyl ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties may lead to the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The thiazole ring and hydrazide moiety can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-thiazolecarboxylic acid derivatives: These compounds share the thiazole ring and amino group but differ in their substituents.
Hydrazide derivatives: Compounds with similar hydrazide moieties but different aromatic rings or functional groups.
Uniqueness
(E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide is unique due to its combination of a thiazole ring, amino group, and hydrazide moiety, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
133661-79-7 |
|---|---|
Molekularformel |
C11H9ClN4OS |
Molekulargewicht |
280.73 g/mol |
IUPAC-Name |
2-amino-N-[(E)-(2-chlorophenyl)methylideneamino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H9ClN4OS/c12-8-4-2-1-3-7(8)5-14-16-10(17)9-6-18-11(13)15-9/h1-6H,(H2,13,15)(H,16,17)/b14-5+ |
InChI-Schlüssel |
QKBVSWGCSAPITE-LHHJGKSTSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CSC(=N2)N)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CSC(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


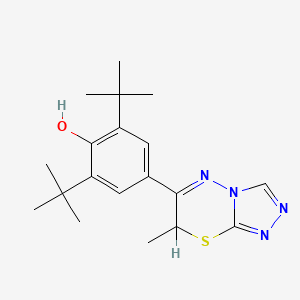
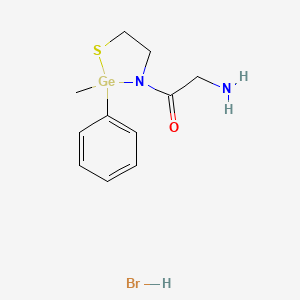

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)
![(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine](/img/structure/B12748635.png)
![(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B12748637.png)

